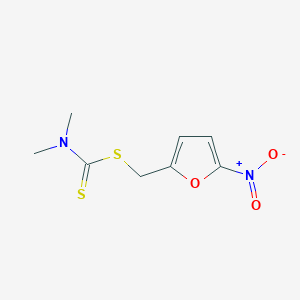![molecular formula C13H14N2O4 B12903120 Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl- CAS No. 61449-22-7](/img/structure/B12903120.png)
Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl- is a heterocyclic compound featuring a five-membered ring with one oxygen and one nitrogen atom at adjacent positions. This compound is notable for its diverse biological activities and therapeutic potential, making it a valuable subject of study in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives typically involves the (3 + 2) cycloaddition reaction of nitrile oxides with alkenes or alkynes. This reaction is often catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . For example, the reaction of anisaldehyde with nitrostilbene under basic conditions and heat can yield isoxazole derivatives .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of solid-phase synthesis techniques and can be optimized for regioselectivity and functional group compatibility .
Analyse Chemischer Reaktionen
Types of Reactions
Isoxazole derivatives undergo various chemical reactions, including:
Oxidation: Isoxazoles can be oxidized to form isoxazole N-oxides.
Reduction: Reduction of isoxazoles can yield amino-isoxazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoxazole ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Copper (Cu), ruthenium (Ru), and various bases for substitution reactions
Major Products
The major products formed from these reactions include isoxazole N-oxides, amino-isoxazoles, and various substituted isoxazoles, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Isoxazole derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks in the synthesis of complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of isoxazole derivatives involves their interaction with various molecular targets and pathways. For example, some isoxazole compounds act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. Others may modulate receptor activity by binding to specific receptor sites, altering signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Isoxazole derivatives can be compared with other five-membered heterocyclic compounds such as:
Thiadiazoles: Contain sulfur and nitrogen atoms.
Oxadiazoles: Contain two nitrogen atoms and one oxygen atom.
Isothiazoles: Contain sulfur and nitrogen atoms in different positions.
Isoxazole derivatives are unique due to their diverse biological activities and the ease with which various functional groups can be introduced onto the ring, allowing for the development of a wide range of therapeutic agents .
Eigenschaften
| 61449-22-7 | |
Molekularformel |
C13H14N2O4 |
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C13H14N2O4/c1-9-7-12(19-14-9)8-13(18-2)10-3-5-11(6-4-10)15(16)17/h3-7,13H,8H2,1-2H3 |
InChI-Schlüssel |
UTURQKAJNJGHAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1)CC(C2=CC=C(C=C2)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]-](/img/structure/B12903039.png)
![8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione](/img/no-structure.png)
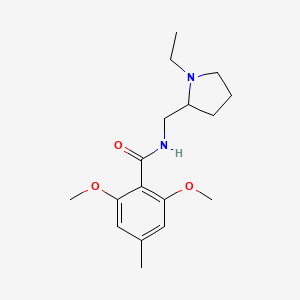
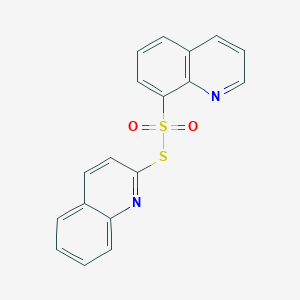
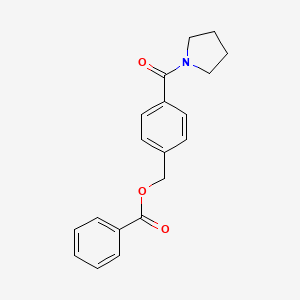

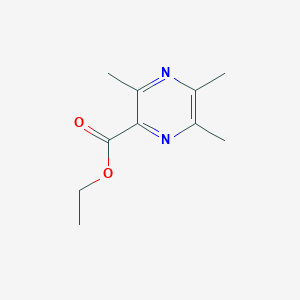
![Ethyl 1-benzoyl-6-methyl-4-oxo-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12903097.png)
